molecular formula C18H16N2O B12429503 1-Benzyl-3-naphthalen-1-yl-urea-d7

1-Benzyl-3-naphthalen-1-yl-urea-d7

Cat. No.: B12429503
M. Wt: 283.4 g/mol
InChI Key: FWIZGBBRZIIRBG-DZFJQUJPSA-N
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Description

1-Benzyl-3-naphthalen-1-yl-urea-d7 is a deuterated analog of 1-Benzyl-3-naphthalen-1-yl-urea. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-naphthalen-1-yl-urea-d7 typically involves the deuteration of 1-Benzyl-3-naphthalen-1-yl-urea. The process begins with the preparation of the non-deuterated compound, which can be synthesized through a reaction between benzylamine and naphthalen-1-yl isocyanate. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents and solvents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated solvents and catalysts to facilitate the deuteration reaction. The final product is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-naphthalen-1-yl-urea-d7 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reagents that facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphthalen-1-yl-urea derivatives, while reduction reactions may yield benzylamine derivatives.

Scientific Research Applications

1-Benzyl-3-naphthalen-1-yl-urea-d7 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in biological studies to investigate the effects of deuterium incorporation on biological molecules and processes.

    Medicine: Used in pharmaceutical research to develop deuterated drugs with improved pharmacokinetic properties.

    Industry: Applied in the development of new materials and chemicals with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-naphthalen-1-yl-urea-d7 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, metabolic stability, and overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

1-Benzyl-3-naphthalen-1-yl-urea-d7 can be compared with other similar compounds, such as:

    1-Benzyl-3-naphthalen-1-yl-urea: The non-deuterated analog, which has different physical and chemical properties due to the absence of deuterium.

    Tideglusib: A compound used in the treatment of brain atrophy and movement disorders, which shares structural similarities with this compound.

The uniqueness of this compound lies in its deuterium incorporation, which can significantly alter its properties and applications compared to its non-deuterated analogs.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

283.4 g/mol

IUPAC Name

1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C18H16N2O/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21)/i1D,2D,3D,7D,8D,13D2

InChI Key

FWIZGBBRZIIRBG-DZFJQUJPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])NC(=O)NC2=CC=CC3=CC=CC=C32)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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